Lipophilicity (XLogP3) Comparison: 2-Phenyl Derivative vs. Des-Phenyl Analog
N-(2-Phenyloxan-4-yl)prop-2-enamide exhibits significantly higher lipophilicity than its des-phenyl analog, N-(oxan-4-yl)prop-2-enamide. The computed XLogP3 value for the target compound is 2.1, compared to 0.5 for the analog lacking the 2-phenyl group [1][2]. This represents a 1.6-log-unit increase in lipophilicity attributable solely to the phenyl substituent.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | N-(oxan-4-yl)prop-2-enamide (CAS 1156157-14-0, PubChem CID 43616759): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +1.6 (4.2-fold increase on log scale) |
| Conditions | PubChem XLogP3 3.0 computation (PubChem release 2021.05.07 for target; 2019.06.18 for comparator) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, making the 2-phenyl derivative more suitable for cell-based assays and intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 132317553, N-(2-Phenyloxan-4-yl)prop-2-enamide. National Center for Biotechnology Information (NCBI). Retrieved April 2026. View Source
- [2] PubChem Compound Summary for CID 43616759, N-(oxan-4-yl)prop-2-enamide. National Center for Biotechnology Information (NCBI). Retrieved April 2026. View Source
